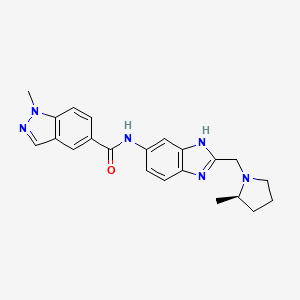
SGC-iMLLT-N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SGC-iMLLT-N is a potent and selective inhibitor of MLLT1 and MLLT3-histone interactions. It is a first-in-class chemical probe that displays cellular target engagement of MLLT1 and MLLT3. This compound is particularly significant in the field of epigenetics, where it is used to study the interactions between histone proteins and other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SGC-iMLLT-N involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The primary synthetic route includes the following steps:
- Formation of the benzimidazole core.
- Introduction of the indazole moiety.
- Coupling of the pyrrolidine derivative.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The final product is purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and optimization techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
SGC-iMLLT-N undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
SGC-iMLLT-N has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study histone interactions and epigenetic modifications.
Biology: Employed in the investigation of gene expression and regulation, particularly in cancer research.
Medicine: Potential therapeutic applications in the treatment of cancers, especially those involving MLLT1 and MLLT3 translocations.
Industry: Utilized in the development of new drugs and therapeutic agents targeting epigenetic pathways
Mechanism of Action
SGC-iMLLT-N exerts its effects by inhibiting the interactions between MLLT1 and MLLT3 and histone proteins. This inhibition disrupts the normal function of these proteins in gene regulation, leading to changes in gene expression. The molecular targets of this compound include the YEATS domains of MLLT1 and MLLT3, which are responsible for binding to acetylated lysine residues on histones. By blocking these interactions, this compound can modulate the activity of genes involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
UNC0321: An effective inhibitor of histone methyltransferase G9a.
PRMT5-IN-28: An inhibitor of protein arginine methyltransferase 5.
MI-3: An inhibitor of Menin-MLL interaction.
UNC0379: A selective inhibitor of lysine methyltransferase SETD8
Uniqueness
SGC-iMLLT-N is unique in its high selectivity for MLLT1 and MLLT3 over other human YEATS domain proteins and bromodomains. This selectivity makes it a valuable tool for studying the specific roles of MLLT1 and MLLT3 in gene regulation and cancer progression. Additionally, its ability to engage cellular targets and modulate gene expression highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C22H24N6O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-methyl-N-[2-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]indazole-5-carboxamide |
InChI |
InChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m1/s1 |
InChI Key |
QGNDVASWIHEXCL-CQSZACIVSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C |
Canonical SMILES |
CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-cyclohexyl-2-[[4-[2-[(3-phenylphenyl)methylcarbamoyl]-6-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-4-yl]-6-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonyl]amino]acetic acid](/img/structure/B10822781.png)
![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxidanylidene-5-thia-1,10,11-triazatricyclo[6.4.0.0^2,6]dodeca-2(6),3,7,11-tetraen-10-yl)ethanamide](/img/structure/B10822788.png)
![[3-[3-(2-Pyrrolidin-1-ylethyl)anilino]-4-[4-(2-pyrrolidin-1-ylethyl)piperidine-1-carbonyl]phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone](/img/structure/B10822793.png)
![4-[[12-(3-Methylpiperidin-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid](/img/structure/B10822803.png)
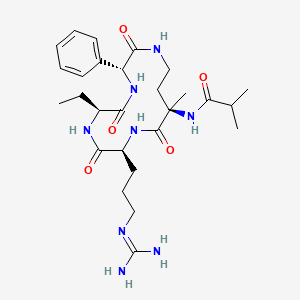
![[3-[4-(2-Pyrrolidin-1-ylethyl)anilino]-4-[4-(2-pyrrolidin-1-ylethyl)piperidine-1-carbonyl]phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone](/img/structure/B10822812.png)
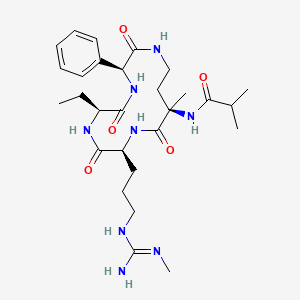
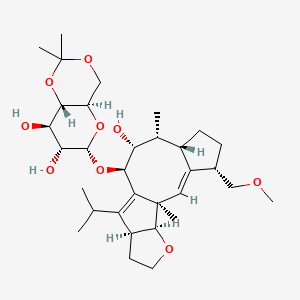
![10-[(3-Carboxyphenyl)methoxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B10822827.png)

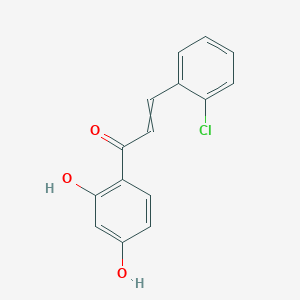
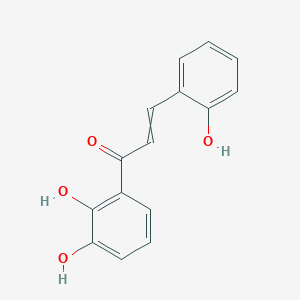
![3-(2,3-dimethoxyphenyl)-2-[5-(10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,4a,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4-yl)pentanoylamino]propanoic acid](/img/structure/B10822864.png)
![5-[(6-chloro-7-methylindol-3-ylidene)methyl]-3-[(3,4-difluorophenyl)methyl]-4-hydroxy-1H-imidazol-2-one](/img/structure/B10822866.png)
